molecular formula C7H9NO4 B2813165 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid CAS No. 2305252-38-2

2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid

Cat. No.: B2813165
CAS No.: 2305252-38-2
M. Wt: 171.152
InChI Key: QRRSYLNJMKSLHF-UHFFFAOYSA-N
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Description

2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]propanoic acid
  • 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]butanoic acid
  • 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]pentanoic acid

Comparison: Compared to these similar compounds, 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(methoxymethyl)-1,2-oxazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-4-6-2-5(8-12-6)3-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSYLNJMKSLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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